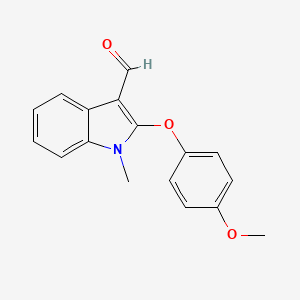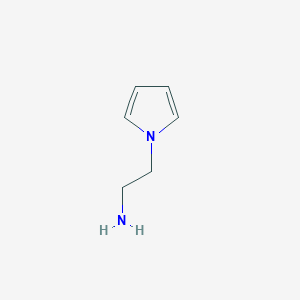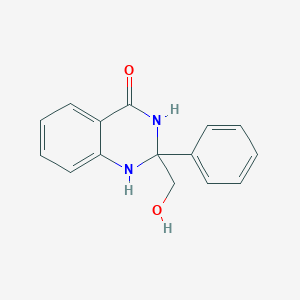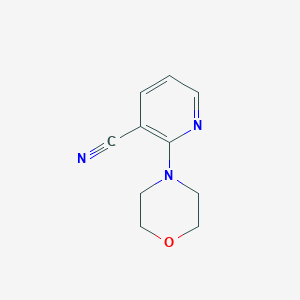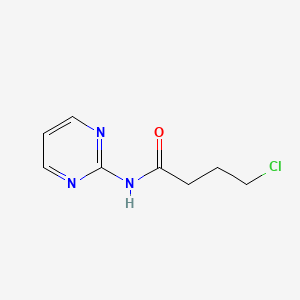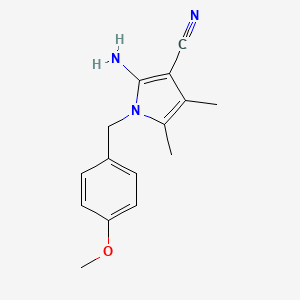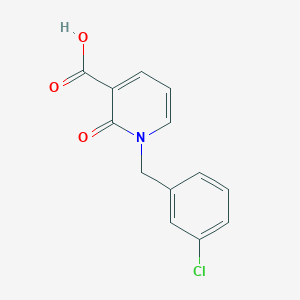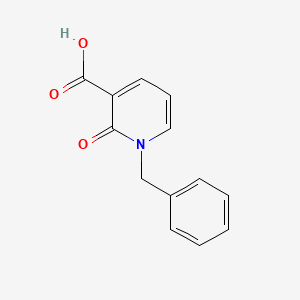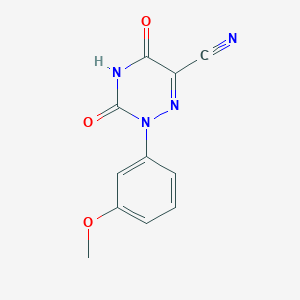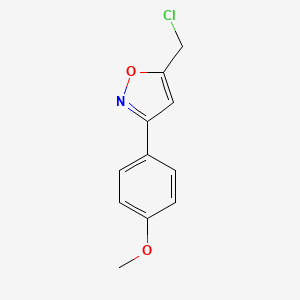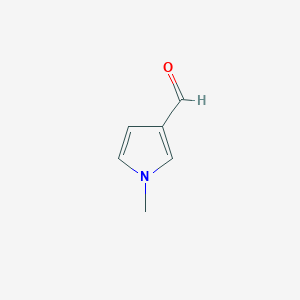
1-methyl-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
1-Methyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the CAS Number: 36929-60-9 and Linear Formula: C6 H7 N O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrrole-3-carbaldehyde is represented by the InChI code: 1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 . The Canonical SMILES representation is: CN1C=CC(=C1)C=O .
Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrole-3-carbaldehyde has a molecular weight of 109.13 g/mol . It has a topological polar surface area of 22 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 .
Aplicaciones Científicas De Investigación
Magnetic Properties
- Supramolecular Chains and Magnetic Behavior : 1-Methyl-1H-pyrrole-3-carbaldehyde has been used as a ligand in the coordination of paramagnetic transition metal ions, specifically in creating a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and is linked via Na(+) cations into a 1D polymeric topology (Giannopoulos et al., 2014).
Molecular Structure and Synthesis
- Structural Effects of Substitution : The substitution on the pyrrole ring, such as in compounds like methyl 2-formylpyrrole-3-carboxylate, shows little distortion due to electronic properties of substituents, whether they are electron-donating or withdrawing (Despinoy et al., 1998).
- Synthesis and Spectroscopic Study : A study of 1,1′-methylene-2,2′-pyrromethen-5(1H]-one, derived from 1,1′-methylenebis(pyrrole-5-carbaldehyde), showed brilliant fluorescence with a high quantum yield, demonstrating its potential in spectroscopic applications (Es et al., 2010).
- Hydrogen Bonding in Isomers : The configurational isomers of 1-vinylpyrrole-2-carbaldehyde have been studied for their intramolecular hydrogen bonding effects, crucial for understanding molecular conformation and stability (Afonin et al., 2009).
Chemical Reactions and Properties
- Regioselectivity in Reactions : The polyfunctionalised pyrrole, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, demonstrates distinct reactivity patterns with secondary amines, indicating specific regioselective reactions important in organic synthesis (Zaytsev et al., 2005).
- Density-Functional Theory Studies : Investigations into methyl pyrrole-2-carboxylate and pyrrole-2-carbaldehyde reveal insights into conformational stability and intramolecular hydrogen bonding, which are fundamental in understanding the chemical behavior of these molecules(Dubis & Grabowski, 2003).
- Synthesis of Derivatives via Oxidative Annulation : An efficient synthesis of pyrrole-2-carbaldehyde skeletons via oxidative annulation and Csp3-H to C═O oxidation demonstrates the potential of this compound in the development of new synthetic methodologies (Wu et al., 2018).
Advanced Material Applications
- Fluorinated Pyrroles Synthesis : New methodologies for creating fluorinated pyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, highlight the versatility of this compound in producing advanced materials with specific electronic properties (Surmont et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-methylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXADKJPOZQYWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395925 | |
| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
36929-60-9 | |
| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B1350418.png)
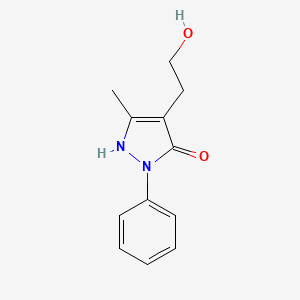
![2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B1350426.png)
